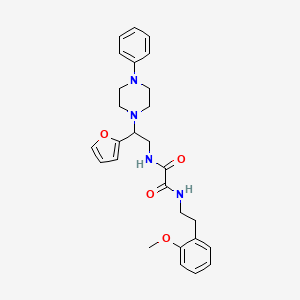

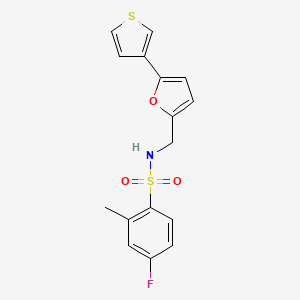

![molecular formula C15H17F2NO3 B2500028 2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide CAS No. 2034515-80-3](/img/structure/B2500028.png)

2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of acetamide derivatives is a common theme in the provided papers. For instance, Paper discusses the synthesis of benzyl 2-acetamino-2-deoxy-α-D-glucopyranosiduronic acid amides through condensation reactions, which could be relevant to the synthesis of similar acetamide compounds. Paper describes a method for synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which involves functionalized benzoxazoles, indicating the versatility of acetamide synthesis routes. Paper details the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives, showcasing the use of alkylation reactions in the synthesis of acetamide compounds.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. Paper provides a crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, revealing the importance of interplanar angles and hydrogen bonding in the stability and conformation of these molecules. This information can be extrapolated to understand the structural aspects of similar acetamide derivatives, including the compound of interest.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions that modify their structure and function. While the provided papers do not directly discuss reactions specific to "2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide," they do mention reactions such as oxidation, esterification, and hydrogenation , as well as alkylation . These reactions are fundamental to the modification and functionalization of acetamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds and hydrophobic areas in the crystal structures of certain acetamides affects their solubility and interaction with biological targets . The synthesis methods described in the papers also imply that the physical properties such as melting points, solubility, and stability can be tailored by modifying the substituents on the acetamide backbone .

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activities

- Synthesis of Benzodiazepines : A study by Naraboli & Biradar (2017) describes the synthesis of benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, which showed potent antimicrobial activity against various bacteria and fungi, as well as good antioxidant activity.

- Ultrasound Synthesis of Triazoles : Rezki (2016) discusses the ultrasound-assisted synthesis of triazoles tethering bioactive benzothiazole nucleus, which displayed significant antimicrobial activities.

Anti-Inflammatory and Antioxidant Properties

- Synthesis of Thiazolidin Derivatives : A paper by Nikalje et al. (2015) focuses on the synthesis of thiazolidin derivatives with promising anti-inflammatory activity and low ulcerogenic toxicity.

- Antioxidant and Anti-inflammatory Compounds : Koppireddi et al. (2013) synthesized novel acetamide derivatives that exhibited both antioxidant and anti-inflammatory activities.

Antitumor Activity

- Benzothiazole Derivatives for Antitumor Activity : The study by Yurttaş et al. (2015) synthesized benzothiazole derivatives with considerable anticancer activity against various cancer cell lines.

Radioligand for Receptors

- Selective Antagonist Radioligand : Baraldi et al. (2004) developed a selective antagonist ligand for A2B adenosine receptors, useful for pharmacological characterization.

Miscellaneous Applications

- Antioxidant Coumarin Derivatives : Kadhum et al. (2011) studied the antioxidant activity of synthesized coumarin derivatives.

- Benzimidazole Derivatives as Antioxidants : Basta et al. (2017) prepared and studied benzimidazole derivatives as antioxidants for base oil.

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2NO3/c16-15(17)5-3-11(4-6-15)18-14(19)8-10-1-2-12-13(7-10)21-9-20-12/h1-2,7,11H,3-6,8-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMKJGIEFFXABB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CC2=CC3=C(C=C2)OCO3)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2499945.png)

![1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B2499948.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2499951.png)

![5-bromo-2-chloro-N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2499955.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide](/img/structure/B2499957.png)

![2-methoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2499962.png)